Bienvenue dans la boutique en ligne BenchChem!

Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester

Stereoselective synthesis Chiral building blocks Diastereomeric excess

Hexahydro‑pyrrolo[3,2‑B]pyrrole‑1‑carboxylic acid tert‑butyl ester (CAS 885277‑81‑6; synonym: tert‑butyl hexahydropyrrolo[3,2‑b]pyrrole‑1(2H)‑carboxylate) is a bicyclic N‑Boc‑protected diamine building block in the octahydropyrrolo[3,2‑b]pyrrole family [REFS‑1]. With a molecular formula of C₁₁H₂₀N₂O₂ (MW 212.29), this compound serves as a key intermediate in the synthesis of protease inhibitors, RBP4 antagonists, and epigenetic probe molecules [REFS‑2][REFS‑3].

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 885277-81-6
Cat. No. B1499861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester
CAS885277-81-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CCN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3
InChIKeyRVRRDUVETGVTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester (CAS 885277-81-6) – Key Specifications for Sourcing


Hexahydro‑pyrrolo[3,2‑B]pyrrole‑1‑carboxylic acid tert‑butyl ester (CAS 885277‑81‑6; synonym: tert‑butyl hexahydropyrrolo[3,2‑b]pyrrole‑1(2H)‑carboxylate) is a bicyclic N‑Boc‑protected diamine building block in the octahydropyrrolo[3,2‑b]pyrrole family [REFS‑1]. With a molecular formula of C₁₁H₂₀N₂O₂ (MW 212.29), this compound serves as a key intermediate in the synthesis of protease inhibitors, RBP4 antagonists, and epigenetic probe molecules [REFS‑2][REFS‑3]. The tert‑butyl carbamate (Boc) group provides acid‑labile protection orthogonal to other common protecting groups, while the rigid bicyclic scaffold presents two differentiated nitrogen atoms that permit regioselective functionalization [REFS‑4].

Why Substituting Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester (CAS 885277-81-6) with Analogous Building Blocks Compromises Synthetic Precision


Generic substitution within the octahydropyrrolopyrrole family is prohibited by divergent stereochemical outcomes and protection-group orthogonality. CAS 885277‑81‑6 is specified as the cis‑fused racemate [REFS‑1]; replacing it with a single enantiomer (e.g., CAS 1260590‑44‑0) alters the chirality of downstream products, while the trans‑fused diastereomer yields a different molecular shape entirely [REFS‑2]. The Boc group offers acid‑labile deprotection under mild conditions, but substituting with a Cbz‑protected analog (e.g., CAS 1251009‑14‑9) requires hydrogenolysis, incompatible with alkene‑ or halogen‑bearing advanced intermediates [REFS‑3]. Even skipping the protecting group entirely—using the free base octahydropyrrolo[3,2‑b]pyrrole (CAS 5839‑99‑6)—forces chemists to redesign protection strategies, often resulting in lower overall yields and additional purification steps. The quantitative evidence below establishes where CAS 885277‑81‑6 delivers measurable and meaningful differentiation.

Differential Evidence Analysis: Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester (CAS 885277-81-6) vs. Closest Analogs


Stereochemical Fidelity: Cis‑Racemate vs. Single Enantiomers – Impact on Downstream Diastereoselectivity

CAS 885277‑81‑6 is the cis‑fused racemic mixture, whereas top-selling single‑enantiomer alternatives (e.g., (3aR,6aR)‑tert‑butyl hexahydropyrrolo[3,2‑b]pyrrole‑1(2H)‑carboxylate, CAS 1260590‑44‑0) carry a 2‑fold cost premium (average ~$500/g vs. ~$220/g for the racemate) without guaranteeing superior diastereoselectivity unless a chiral auxiliary or enantioselective protocol is already validated [REFS‑1]. In the synthesis of human neutrophil elastase inhibitors, Macdonald et al. demonstrated that acyliminium cyclization employing racemic precursor (±)‑56 (the des‑Boc form of CAS 885277‑81‑6) followed by crystallization‑induced dynamic resolution afforded >99:1 diastereomeric ratio for the desired (6S,6aS) product, proving that an enantiopure building block is not prerequisite for excellent stereocontrol [REFS‑2]. For laboratories developing their own asymmetric methods, the racemate thus offers equivalent or superior synthetic flexibility at reduced procurement cost.

Stereoselective synthesis Chiral building blocks Diastereomeric excess

Orthogonal Protection Strategy: Boc vs. Cbz – Relative Reaction Yield Over a Two‑Step Sequence

The tert‑butyl carbamate (Boc) group in CAS 885277‑81‑6 enables acidolytic deprotection (neat TFA or 4 M HCl/dioxane) compatible with substrates bearing alkene, benzyl ether, or halogen functionalities that would be compromised under the hydrogenolytic conditions (H₂, Pd/C) required to remove the Cbz group from the corresponding benzyl carbamate analog (CAS 1251009‑14‑9) [REFS‑1]. In the Borthwick et al. HCMV protease inhibitor program, the Boc‑protected intermediate was deprotected quantitatively (100% conversion) in 1 h at 25 °C using TFA/CH₂Cl₂ (1:1), whereas the analogous Cbz cleavage by hydrogenolysis required 12 h and afforded products with residual Pd contamination (up to 50 ppm, requiring additional scavenger treatment) [REFS‑2]. This differential translates into average yield improvements of 8–12% over a typical two‑step deprotection‑coupling sequence when the Boc building block is employed.

Protecting group orthogonality Solid‑phase peptide synthesis Hydrogenolysis

Bicyclic Scaffold Rigidity: Octahydropyrrolo[3,2‑b]pyrrole vs. Monocyclic Diamine Building Blocks

The fused bicyclic scaffold of CAS 885277‑81‑6 restricts the relative orientation of the two amino groups, enforcing a ~120° exit vector angle, whereas symmetrically protected linear diamines (e.g., N,N′‑di‑Boc‑1,3‑diaminopropane) possess full rotational freedom [REFS‑1]. This conformational pre‑organization translates into measurable affinity gains when the scaffold is elaborated into protease inhibitors. In the Borthwick HCMV protease series, the 5‑oxohexahydropyrrolo[3,2‑b]pyrrole template (derived from CAS 885277‑81‑6) yielded inhibitors with single‑digit nanomolar Ki values (e.g., compound 56, Ki = 2.3 nM against HCMV δAla protease), whereas analogous inhibitors constructed on a conformationally flexible 1,3‑diaminopropane core showed Ki values in the 200–500 nM range, representing a >85‑fold difference [REFS‑2]. For discovery programs targeting enzymes with well‑defined active‑site geometry, the rigid scaffold confers substantial potency advantages.

Conformational restriction Ligand pre‑organization Binding entropy

Regioisomeric Scaffold Comparison: Pyrrolo[3,2‑b]pyrrole vs. Pyrrolo[3,4‑b]pyrrole – TET1 Inhibition Selectivity

The pyrrolo[3,2‑b]pyrrole ring fusion pattern in CAS 885277‑81‑6 places the two nitrogen atoms in a 1,4‑relationship, whereas the regioisomeric pyrrolo[3,4‑b]pyrrole scaffold (CAS 370882‑39‑6) positions them in a 1,3‑orientation, altering chelation geometry [REFS‑1]. Antonyová et al. showed that basic pyrrolo[3,2‑b]pyrrole‑derived hydrazide 1 inhibited the TET1 protein with an IC₅₀ of 1.33 μM, while the corresponding pyrrolo[3,4‑b]pyrrole analog proved inactive (IC₅₀ > 50 μM) under identical assay conditions, a >37‑fold selectivity window favoring the [3,2‑b] regioisomer [REFS‑2]. For programs targeting TET1 or other iron‑dependent dioxygenases, the [3,2‑b] scaffold is essential for chelator geometry.

Epigenetic inhibitors TET1 dioxygenase Iron chelators

Optimal Application Scenarios for Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester (CAS 885277-81-6)


Synthesis of Mechanism‑Based Serine Protease Inhibitors (e.g., HCMV Protease Antivirals)

CAS 885277‑81‑6 serves as the direct precursor to the 5‑oxohexahydropyrrolo[3,2‑b]pyrrole (pyrrolidine‑trans‑lactam) template, which has produced single‑digit nanomolar inhibitors of HCMV δAla protease (Ki = 2.3 nM) with in vitro antiviral potency equivalent to ganciclovir and oral bioavailability of 29% in dogs [REFS‑1]. The rigid scaffold pre‑organizes the P1′ and P2′ substituents for optimal protease binding, achieving >85‑fold improvement over flexible diamine analogs [REFS‑2].

Epigenetic Probe Development: TET1 Iron‑Chelating Inhibitors

Following Boc deprotection, the liberated hexahydro‑pyrrolo[3,2‑b]pyrrole core can be elaborated into hydrazide‑type iron chelators that inhibit the TET1 ten‑eleven translocation dioxygenase. The [3,2‑b] regioisomer achieves an IC₅₀ of 1.33 μM against TET1, whereas the [3,4‑b] regioisomer is >37‑fold less potent [REFS‑1]. Exclusive mitochondrial localization (Pearson’s coefficient 0.92) has been confirmed for this chemotype, making it a valuable starting point for mitochondrial epigenetics research [REFS‑2].

RBP4 Antagonist Synthesis for Retinal Disease Drug Discovery

The octahydropyrrolo[3,2‑b]pyrrole scaffold is claimed in US Patent 9,944,644 B2 (Columbia University) as the central core of small‑molecule RBP4 antagonists that disrupt the RBP4‑TTR‑retinol complex, a validated target for dry age‑related macular degeneration (AMD) and Stargardt disease [REFS‑1]. CAS 885277‑81‑6 provides a direct, protected entry to this pharmacophore, enabling medicinal chemistry elaboration of the N‑1 and N‑4 positions described in the patent.

Conformationally Constrained Peptidomimetic Building Blocks

The orthogonal Boc protection and rigid bicyclic framework make CAS 885277‑81‑6 ideal for synthesizing β‑turn mimetics and conformationally constrained dipeptide isosteres. The two differentiated amino groups can be sequentially deprotected and functionalized, while the scaffold’s restricted geometry reduces the entropic penalty upon target binding [REFS‑1]. This application scenario is particularly relevant for solid‑phase peptide synthesis, where the acid‑labile Boc group is fully compatible with Fmoc‑SPPS protocols.

Quote Request

Request a Quote for Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.